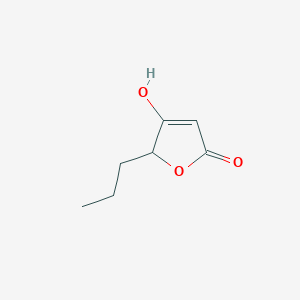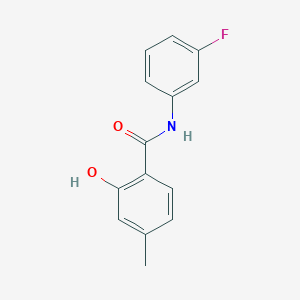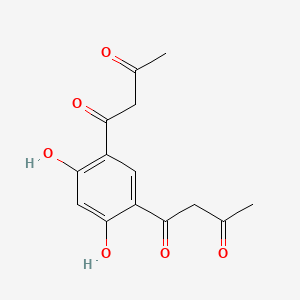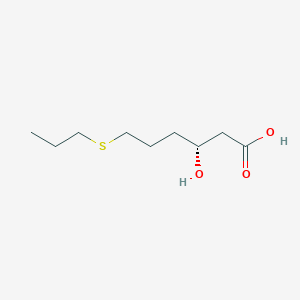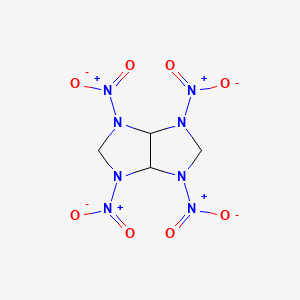![molecular formula C30H22 B14233228 Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)- CAS No. 398128-08-0](/img/structure/B14233228.png)
Spiro[9H-fluorene-9,2'-[2H]indene], 1',3'-dihydro-1'-(1H-inden-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- is a complex organic compound characterized by its unique spiro structure. This compound is part of a broader class of spiro compounds, which are known for their distinctive three-dimensional architecture. The spiro structure imparts unique chemical and physical properties, making these compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which is used to form carbon-carbon bonds between two organic molecules. This reaction often employs palladium catalysts and requires specific reaction conditions, such as the presence of a base and an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and efficiency, often utilizing automated systems and continuous flow reactors to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- exerts its effects is primarily through its interaction with specific molecular targets. The spiro structure allows for unique spatial arrangements, facilitating interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic electronics and as a hole-transporting material in solar cells.
Spiro[fluorene-9,7’-(5’H)-indeno[2,1-b]carbazole]: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]: Utilized in optical data storage and as a photochromic material.
Uniqueness
Spiro[9H-fluorene-9,2’-[2H]indene], 1’,3’-dihydro-1’-(1H-inden-2-yl)- stands out due to its specific spiro structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Properties
CAS No. |
398128-08-0 |
|---|---|
Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(1H-inden-2-yl)spiro[1,3-dihydroindene-2,9'-fluorene] |
InChI |
InChI=1S/C30H22/c1-2-10-21-18-23(17-20(21)9-1)29-24-12-4-3-11-22(24)19-30(29)27-15-7-5-13-25(27)26-14-6-8-16-28(26)30/h1-17,29H,18-19H2 |
InChI Key |
NOAGMIUJZKPXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C3C4=CC=CC=C4CC35C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
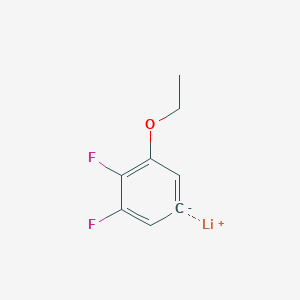
![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)
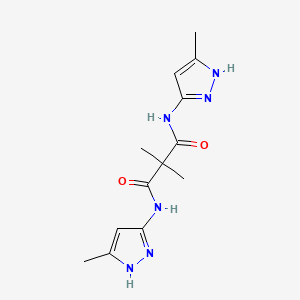
![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)

